Malononitrile

Catalog No.
S584340
CAS No.
109-77-3
M.F
C3H2N2
NCCH2CN
CH2(CN)2
C3H2N2
M. Wt
66.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malononitrile

CAS Number

109-77-3

Product Name

Malononitrile

IUPAC Name

propanedinitrile

Molecular Formula

C3H2N2
NCCH2CN
CH2(CN)2
C3H2N2

Molecular Weight

66.06 g/mol

InChI

InChI=1S/C3H2N2/c4-2-1-3-5/h1H2

InChI Key

CUONGYYJJVDODC-UHFFFAOYSA-N

SMILES

C(C#N)C#N

Solubility

greater than or equal to 100 mg/mL at 72.5° F (NTP, 1992)
2.01 M
SOL IN ACETIC ACID, CHLOROFORM
Soluble in acetone and benzene
In water, 1.33X10+5 mg/l @ 25 °C
In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C
Solubility in water, g/100ml at 20 °C: 13.3 (moderate)
13%

Synonyms

Propanedinitrile; Cyanoacetonitrile; Dicyanomethane; Malondinitrile; Malonic Acid Dinitrile; Malonodinitrile; Dicyanomethane; Methylene Cyanide; Methylenedinitrile; NSC 3769

Canonical SMILES

C(C#N)C#N

Malononitrile is an organic compound with the chemical formula CH2(CN)2\text{CH}_2(\text{CN})_2. It appears as a colorless or white solid, although aging can cause it to turn yellow or brown. This compound is recognized as a versatile building block in organic synthesis, primarily due to its ability to participate in various

Malononitrile is a toxic compound and should be handled with appropriate precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. Exposure can cause irritation to the eyes, skin, and respiratory system. Malononitrile is also flammable with a flash point of 86 °C and an ignition temperature of 365 °C [].

Here are some additional points to consider:

  • Malononitrile is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].
  • Due to its toxicity and flammability, malononitrile should only be handled in a well-ventilated fume hood [].
  • Proper waste disposal procedures specific to your region should be followed [].

Synthesis of Heterocycles

Malononitrile plays a crucial role in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon in their rings. Its reactivity allows for the formation of various heterocyclic frameworks through different mechanisms:

  • Knoevenagel condensation: This reaction involves condensation between malononitrile and carbonyl compounds (aldehydes, ketones) to form α,β-unsaturated nitriles. These unsaturated nitriles can then be further cyclized to form various heterocycles like pyridines, pyrazoles, and thiazoles [].
  • Multicomponent reactions: Malononitrile can participate in multicomponent reactions, where multiple starting materials react in a single step to form complex molecules. This approach offers efficient and rapid access to diverse heterocyclic structures [].

Development of Functional Materials

Malononitrile's unique electronic properties make it a valuable building block for functional materials with diverse applications. Some prominent examples include:

  • Organic semiconductors: Malononitrile derivatives can be incorporated into conjugated polymers, which exhibit semiconducting properties and can be used in organic solar cells and field-effect transistors [].
  • Fluorescent probes: Malononitrile-based molecules can be designed as fluorescent probes for the detection of specific chemical species, such as reactive oxygen species, in biological systems [].

Medicinal Chemistry

Malononitrile serves as a precursor for various pharmaceuticals and biologically active molecules. Some key examples include:

  • Anticancer agents: Certain malononitrile derivatives have shown potential antitumor activity, and research is ongoing to explore their therapeutic potential [].
  • Tyrosinase inhibitors: Malononitrile-based compounds are being investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This holds promise for developing skin lightening and anti-aging treatments [].
, including:

  • Knoevenagel Condensation: This reaction involves the condensation of malononitrile with carbonyl compounds to form α,β-unsaturated nitriles. This process is facilitated by basic conditions and is useful in synthesizing various organic compounds .
  • Gewald Reaction: In this reaction, malononitrile reacts with ketones or aldehydes in the presence of elemental sulfur and a base to produce 2-aminothiophenes. This reaction highlights its utility in synthesizing heterocyclic compounds .
  • Cyclization Reactions: Malononitrile can also participate in cyclization reactions that yield 2,4-diaminothiophenes and other nitrogen-containing heterocycles .

Malononitrile can be synthesized using several methods:

  • Gas-Phase Reaction: The most common industrial method involves the gas-phase reaction of acetonitrile with cyanogen chloride:
    NCCl+CH3CNNCCH2CN+HCl\text{NCCl}+\text{CH}_3\text{CN}\rightarrow \text{NCCH}_2\text{CN}+\text{HCl}
    This method is efficient and produces significant quantities annually .
  • Dehydration of Cyanoacetamide: Another method involves dehydrating cyanoacetamide, although this method is less commonly used due to environmental concerns associated with its production .
  • Free Radical Reactions: Recent studies have explored one-pot synthesis methods using free radical reactions involving ylidenemalononitrile, which can yield malononitriles under specific conditions .

Malononitrile serves as a critical intermediate in various applications:

  • Pharmaceuticals: It is used in the synthesis of drugs such as thiamine, triamterene, and minoxidil .
  • Dyes: Malononitrile derivatives are utilized in producing solvatochromic dyes and other colorants like disperse Yellow 90 and disperse Blue 354 .
  • Agriculture: It finds application in synthesizing pesticides and fungicides due to its reactive nature .

Research has indicated that malononitrile interacts with various biological systems. Studies have shown its potential for forming complexes with metal ions, which could enhance its biological activity. Additionally, interaction studies involving malononitrile derivatives have revealed promising results in terms of antimicrobial efficacy and cytotoxicity against cancer cell lines .

Several compounds share structural similarities with malononitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
AcetonitrileCH3CN\text{CH}_3\text{CN}Methyl group provides different reactivity; used as a solvent
CyanoacetamideCH2(CN)(CO)\text{CH}_2(\text{CN})(\text{CO})Contains an amide group; used primarily for synthesis
2-CyanoacrylateC5H5NO2\text{C}_5\text{H}_5\text{NO}_2Used in adhesives; different functional properties due to ester group

Malononitrile stands out due to its dual functionality as both a nitrile and an active methylene compound, allowing for diverse reactivity not present in the other compounds listed. Its ability to participate in multiple types of reactions makes it particularly valuable in synthetic organic chemistry .

Physical Description

Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266°F. Used to make other chemicals.
OtherSolid
COLOURLESS CRYSTALS OR WHITE POWDER.
White powder or colorless crystals. [Note: Melts above 90°F. Forms cyanide in the body.]

Color/Form

Colorless solid
White powder or colorless crystals

XLogP3

-0.5

Boiling Point

424 to 426 °F at 760 mm Hg (EPA, 1998)
218.5 °C
218-219 °C @ 760 mm Hg
218-220 °C
426°F

Flash Point

266 °F (EPA, 1998)
266 °F (OPEN CUP)
112 °C o.c.
(oc) 266°F

Vapor Density

Relative vapor density (air = 1): 2.3

Density

1.191 at 68 °F (EPA, 1998)
1.1910 @ 20 °C/4 °C
1.19 g/cm³
1.19

LogP

-0.6 (LogP)
log Kow = -0.60
-0.6

Melting Point

90 °F (EPA, 1998)
32.0 °C
32 °C
30-34 °C
90°F

UNII

EBL1KKS93J

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

CYTOTOXIC ANOXIA IS CONSEQUENCE OF INTERFERENCE WITH CELL METAB IN PRESENCE OF ADEQUATE SUPPLY OF ... BLOOD & OXYGEN. CYTOTOXIC ANOXIA MAY RESULT FROM METABOLIC INHIBITORS SUCH AS ... MALONONITRILE ... IN CONTRAST TO ... SUSCEPTIBILITY OF NEURONS ... TO ISCHEMIC & ANOXIC ANOXIA, IT IS OLIGODENDROGLIA THAT ARE MORE SUSCEPTIBLE TO INJURY FROM REPEATED ... TOXIC DOSES OF METAB INHIBITORS.

Vapor Pressure

0.20 mmHg
0.200 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C: 27

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

109-77-3

Wikipedia

Malononitrile

Use Classification

Fire Hazards -> Reactive - 2nd degree

Methods of Manufacturing

Malononitrile can be produced from chloronitrile, methylnitrile and hydrogen cyanide at 700 °C.
Cyanochloride and acetonitrile are fed into a tube reactor above 700 °C
Produced batchwise by elimination of water from cyanoacetamide with phosphorus pentachloride.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Propanedinitrile: ACTIVE
Malononitrile is also the hydrolysis product of 2-chlorobenzylidene malononitrile or CS-tear gas used for self-defense.

Analytic Laboratory Methods

MALONONITRILE AND ITS DERIVATIVES WERE DETECTED AND QUANTITATIVELY DETERMINED BY REACTION WITH BENZOFURAN OXIDE IN ALKALINE MEDIUM TO GIVE AN INTENSE VIOLET COLOR. THE VIOLET COLOR WAS READ AT 580 NM.
Malononitrile may be analyzed by GC with flame ionization detection.
OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various type of samples, regardless of water content, including ground water, aqueous sludge, caustic liquors, acid liquors, waste solvents, and oily waste. Detection limit unspecified.
OSW Method 8240B-S. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples regardless of water content. Detection limit unspecified.
For more Analytic Laboratory Methods (Complete) data for MALONONITRILE (6 total), please visit the HSDB record page.

Interactions

SODIUM THIOSULFATE, SODIUM NITRITE, OR CARBON TETRACHLORIDE PROTECTED MICE AGAINST LETHAL EFFECTS OF MALONONITRILE. HIGH TISSUE CYANIDE CONCN FOUND AFTER MALONONITRILE ADMIN WERE REDUCED IN MICE PRETREATED WITH SODIUM THIOSULFATE OR CARBON TETRACHLORIDE.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

The stability of the molten nitrile decreases with increasing temperature and decreasing purity, but no violent decomposition at below 100 °C has been recorded.

Dates

Modify: 2023-08-15

A novel ratiometric fluorescent chemosensor for detecting malononitrile and application assisted with smartphone

Mingxin Li, Yu Gao, Yan Zhang, Shuai Gong, Xuechun Tian, Yiqin Yang, Xu Xu, Zhonglong Wang, Shifa Wang
PMID: 34243139   DOI: 10.1016/j.saa.2021.120135

Abstract

Malononitrile can be transformed into hypertoxic hydrogen cyanide which induces severely jeopardizes to human beings and environment. However, an effective detection technology for malononitrile was still lacking, which means that it is necessary to develop new sensitive analysis technology for malononitrile. Here in, a high sensitive fluorescent probe NQBS for detecting malononitrile was designed and synthesized from the derivative of natural product nopinone. NQBS could selectively recognize malononitrile from 26 kinds of competitive compounds in N, N-dimethylformamide (DMF) solution. The detection limit of NQBS for malononitrile was calculated to be 1.96 μM at the concentration range of 0-25 μM. In addition, the sensing mechanism of NQBS towards malononitrile was proved with high resolution mass spectrometer (HRMS), nuclear magnetic resonance hydrogen spectroscopy (
H NMR), and density functional theory (DFT) calculation analysis as Knoevenagel condensation process and intramolecular cyclization reaction. With the assistance of smartphone and color recognition software, NQBS was well applied in the on-site recognition of malononitrile in real time by analyzing the change trend of the red-greenblue (RGB) value of the NQBS solution.


A Michael addition reaction-based fluorescent probe for malononitrile detection and its applications in aqueous solution, living cells and zebrafish

Liangping Tu, Jian Liu, Zichang Zhang, Qingrong Qi, Shun Yao, Wencai Huang
PMID: 33594999   DOI: 10.1039/d0an02392b

Abstract

It is highly desirable to detect malononitrile in organisms and human bodies owning to its inherent toxicity. With dicyanovinyl as the recognition site, a Michael addition reaction-based fluorescent probe Hcy-DCV was developed for malononitrile detection. A notable advantage of this probe is that it responds quickly to malononitrile without any additive to speed the sensing reaction. It has a good water solubility and the detection limit was determined to be 6.92 ppb in 100% aqueous solution. In particular, Hcy-DCV exhibited good selectivity towards malononitrile over other interfering substances including hydrazine and other active methylene compounds. The probe was applied successfully to quantitate malononitrile in pure water with satisfying recovery and relative standard deviation. Additionally, the ability of visualizing malononitrile by using probe-coated strip papers was displayed, which may facilitate the on-site detection of malononitrile. Moreover, the bioimaging of malononitrile in living H1975 cells and zebrafish larvae was also demonstrated. All the experimental results suggested the potential of Hcy-DCV for practical detection of malononitrile in both environmental and biological samples.


Computational Characterization of Novel Malononitrile Variants of Laurdan with Improved Photophysical Properties for Sensing in Membranes

Cecilie Søderlund Kofod, Salvatore Prioli, Mick Hornum, Jacob Kongsted, Peter Reinholdt
PMID: 33074683   DOI: 10.1021/acs.jpcb.0c06011

Abstract

Fluorescent probes are powerful tools for improving our understanding of cellular membranes and other complex biological environments. Using simulations, we gain atomistic and electronic insights into the effectiveness of the probes. In the current work, we have used various computational approaches to comprehensively investigate the properties of the fluorescent probe Laurdan and two Laurdan-like probes: AADAL and ECL. In addition, we propose the development of their corresponding novel malononitrile variants, which are computationally characterized herein. For the candidate probes, electronic structure calculations were used to rationalize their optical properties, including their ability for two-photon activation, and molecular dynamics simulations were used to unravel atomistic details of their functioning within lipid bilayers. While Laurdan, AADAL, and ECL were found to have very similar optical and membrane partitioning profiles, their malononitrile variants were found to show significantly improved optical properties, especially in regard to two-photon cross sections, and they appear to retain the desired membrane characteristics of the parent Laurdan molecule.


Introduction of Succinimide as A Green and Sustainable Organo-Catalyst for the Synthesis of Arylidene Malononitrile and Tetrahydrobenzo[b] pyran Derivatives

Fariba Hassanzadeh, Farhad Shirini, Manouchehr Mamaghani, Nader Daneshvar
PMID: 32646356   DOI: 10.2174/1386207323666200709170916

Abstract

In this work, we tried to introduce a non-toxic and stable organic compound named succinimide as a green and efficient organo-catalyst for the promotion of the synthesis of arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. Using this method led to a clean procedure to achieve these types of bioactive compounds without a specific purification step. The rate and yield of the reactions were excellent, and also succinimide showed acceptable reusability as the catalyst.
In a 25 mL round-bottom flask, [A: a mixture of aromatic aldehyde (1 mmol), malononitrile (1.1 mmol) and B: a mixture of aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol)] and succinimide (0.2 mmol) in H2O/ EtOH [5 mL (1:1)] was stirred at 80 °C for an appropriate time. After completion of the reaction, which was monitored by TLC [n-hexane-EtOAc (7:3)], the mixture was cooled to room temperature, and the solid product was filtered, washed several times with cold distilled water to obtain the corresponding pure product.
After the optimization of the conditions and amount of the catalyst, a series of aromatic aldehydes containing either-electron-donating or electron-withdrawing substituents were successfully used for both of the reactions. The reactions rates and yields under the selected conditions were excellent. The nature and electronic properties of the substituents had no obvious effect on the rate and yield of the reaction. Meanwhile, the catalyst showed acceptable reusability for these two reactions.
In this work, we have introduced Succinimide as a green and safe organo-catalyst for the efficient synthesis arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. The results showed that the catalyst had excellent efficiency in green aqueous media and also the reusability of the catalyst was good.


Activation of Pyroptosis by Membrane-Anchoring AIE Photosensitizer Design: New Prospect for Photodynamic Cancer Cell Ablation

Min Wu, Xingang Liu, Huan Chen, Yukun Duan, Jingjing Liu, Yutong Pan, Bin Liu
PMID: 33543534   DOI: 10.1002/anie.202016399

Abstract

Pyroptosis as a lytic and inflammatory form of cell death is a powerful tool to fight against cancer. However, pyroptosis is usually activated by chemotherapeutic drugs, which limits its anti-tumor applications due to drug resistance and severe side effects. Herein, we demonstrate that membrane targeting photosensitizers can induce pyroptosis for cancer cell ablation with noninvasiveness and low side effects. A series of membrane anchoring photosensitizers (TBD-R PSs) with aggregation-induced emission (AIE) characteristics were prepared through conjugation of TBD and phenyl ring with cationic chains. Upon light irradiation, cytotoxic ROS were produced in situ, resulting in direct membrane damage and superior cancer cell ablation. Detailed study revealed that pyroptosis gradually became the dominant cell death pathway along with the increase of TBD-R PSs membrane anchoring capability. This study offers a photo-activated pyroptosis-based intervention strategy for cancer cell ablation.


Direct Oxidation of Aryl Malononitriles Enabling a Copper-Catalyzed Intermolecular Alkene Carbochlorination

Prakash Basnet, Gang Hong, Charles E Hendrick, Marisa C Kozlowski
PMID: 33393785   DOI: 10.1021/acs.orglett.0c03941

Abstract

A copper-catalyzed carbochlorination of alkenes with aryl malononitriles and chloride is disclosed. This net oxidative transformation proceeds with activated and unactivated alkenes with moderate to excellent yields. Mechanism experiments suggest addition of the malononitrile radical to form a secondary carbon radical which is intercepted by a chloride source. The resultant products can be transformed into biologically important γ-lactones in one further step.


Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA

Anastasiya V Igushkina, Alexander A Golovanov, Irina A Boyarskaya, Ilya E Kolesnikov, Aleksander V Vasilyev
PMID: 33327655   DOI: 10.3390/molecules25245920

Abstract

Reaction of linear conjugated enynones, 1,5-diarylpent-2-en-4-yn-1-ones, with malononitrile in the presence of lithium diisopropylamide LDA, as a base, in THF at room temperature for 3-7 h resulted in the formation of the product of dimerization, multisubstituted polyfunctional cyclohexanes, 4-aryl-2,6-bis(arylethynyl)-3-(aryloxomethyl)-4-hydroxycyclohexane-1,1-dicarbonitriles, in yields up to 60%. Varying the reaction conditions by decreasing time and temperature and changing the ratio of starting compounds (enynone and malononitrile) allowed isolating some intermediate compounds, which confirmed a plausible reaction mechanism. The relative stability of possible stereoisomers of such cyclohexanes was estimated by quantum chemical calculations (DFT method). The obtained cyclohexanes were found to possess photoluminescent properties.


Synthesis, photophysical properties, and density functional theory studies of phenothiazine festooned vinylcyclohexenyl-malononitrile

Fatimah A M Al-Zahrani, Khalid Ahmed Alzahrani, Reda M El-Shishtawy, Khloud Abu Mellah, Amerah M Al-Soliemy, Abdullah M Asiri
PMID: 32196947   DOI: 10.1002/bio.3804

Abstract

A novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) was synthesized through the Knoevenagel reaction of 10-octyl-10H-phenothiazine-3,7-dicarbaldehyde with 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-malononitrile and fully characterized. The UV-vis absorption spectra of PTZ-CDN in different solvents showed a λ
band at 497-531 nm with a high molar extinction coefficient attributed to intramolecular charge transfer (ICT) with the characteristics of a π-π* transition. Increasing the solvent polarity resulted in a bathochromic shift of λ
. The PTZ-CDN fluorescence emission spectra were more sensitive to increasing the solvent polarity than the absorption spectra; they displayed a blue shift of λ
by 85 nm. To understand the behaviour of the PTZ-CDN derivative, Stokes' shift (
with respect to the solvent polarity, Lippert-Mataga and linear solvation-energy relationship (LSER) models were applied in which the LSER showed better regression than the Lippert-Mataga plots (r
= 0.9627). Finally, the TD-density functional theory (DFT) electronic transition spectra in dioxane and dimethyl formamide (DMF) were calculated. The DFT data showed that λ
resulted from the support of the highest occupied molecular orbital to the lowest unoccupied molecular orbital transition with 74% and 99% in dioxane and DMF, respectively.


Catalyst-Solvent System for PASE Approach to Hydroxyquinolinone-Substituted Chromeno[2,3-

Fedor V Ryzhkov, Yuliya E Ryzhkova, Michail N Elinson, Stepan V Vorobyev, Artem N Fakhrutdinov, Anatoly N Vereshchagin, Mikhail P Egorov
PMID: 32486518   DOI: 10.3390/molecules25112573

Abstract

The Pot, Atom, and Step Economy (PASE) approach is based on the Pot economy principle and unites it with the Atom and Step Economy strategies; it ensures high efficiency, simplicity and low waste formation. The PASE approach is widely used in multicomponent chemistry. This approach was adopted for the synthesis of previously unknown hydroxyquinolinone substituted chromeno[2,3-
]pyridines via reaction of salicylaldehydes, malononitrile dimer and hydroxyquinolinone. It was shown that an ethanol-pyridine combination is more beneficial than other inorganic or organic catalysts. Quantum chemical studies showed that chromeno[2,3-
]pyridines has potential for corrosion inhibition. Real time
H NMR monitoring was used for the investigation of reaction mechanism and 2-((2
-chromen-3-yl)methylene)malononitrile was defined as a key intermediate in the reaction.


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